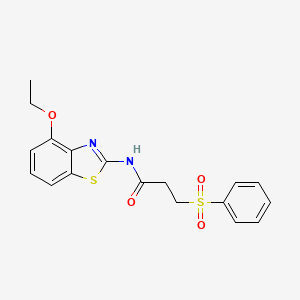![molecular formula C6H8O3 B2545511 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol CAS No. 1212181-78-6](/img/structure/B2545511.png)
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dioxabicyclo[321]oct-2-en-4-ol is a bicyclic organic compound with the molecular formula C6H6O3 It is characterized by a unique structure that includes a bicyclic ring system with two oxygen atoms and an enol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of levoglucosenone as a starting material, which undergoes a series of chemical transformations to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
化学反应分析
Types of Reactions
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols
科学研究应用
6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions. The enol group can participate in hydrogen bonding and other interactions, contributing to its biological activity.
相似化合物的比较
Similar Compounds
Levoglucosenone: A precursor in the synthesis of 6,8-Dioxabicyclo[3.2.1]oct-2-en-4-ol.
Cyrene™: Another bicyclic compound with similar structural features.
5-Hydroxymethyl-2(5H)-furanone: Shares some structural similarities and chemical properties.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of an enol group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4-3-8-6(5)9-4/h1-2,4-7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPADRPJZOJHCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C(O1)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
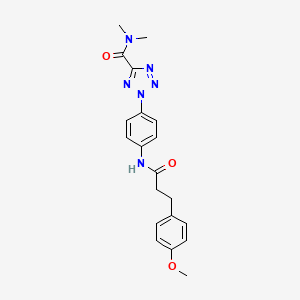
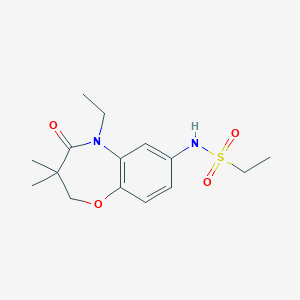
![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![3,5-Dibromo-N-[(1S)-1-cyanoethyl]-4-hydroxybenzamide](/img/structure/B2545434.png)
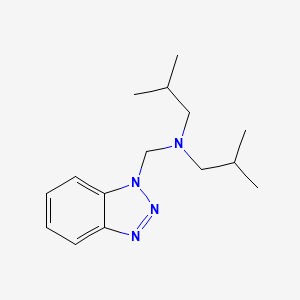
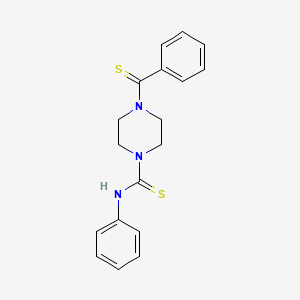
![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)
![Ethanone, 1-[2-(difluoromethoxy)-5-fluorophenyl]-](/img/structure/B2545441.png)
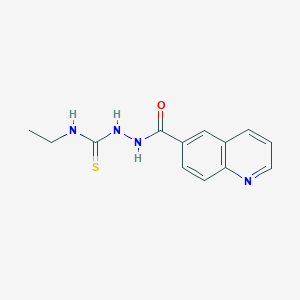
![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} N,N-dimethylcarbamothioate](/img/structure/B2545443.png)
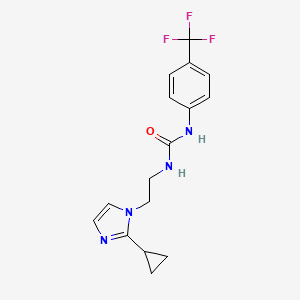
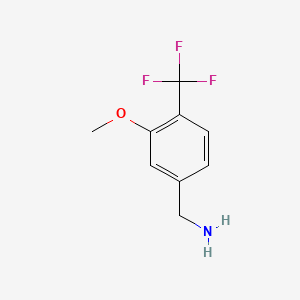
![2-(2-(4-(3-(2-(sec-butyl)phenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2545448.png)
